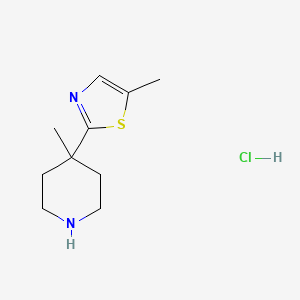

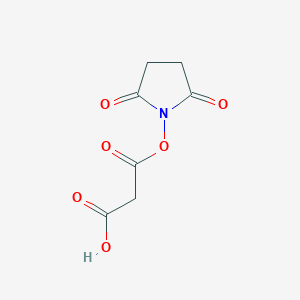

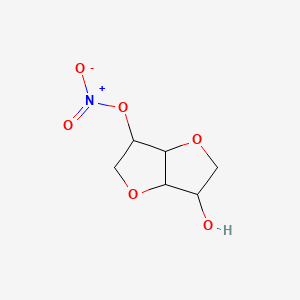

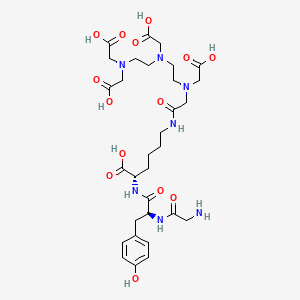

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 3-((2,5-dioxopirrolidin-1-il)oxi)-3-oxopropanoico es un compuesto conocido por su papel en diversas aplicaciones químicas y biológicas. Se utiliza a menudo como un entrecruzador en estudios de espectrometría de masas para analizar las interacciones proteína-proteína. El compuesto contiene un grupo succinimida, que es reactivo con las aminas, lo que lo hace útil en la bioconjugación y otras modificaciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 3-((2,5-dioxopirrolidin-1-il)oxi)-3-oxopropanoico normalmente implica la reacción del anhídrido succínico con N-hidroxisuccinimida (NHS) en presencia de un agente de acoplamiento como 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC). La reacción se lleva a cabo en un disolvente orgánico como la N,N-dimetilformamida (DMF) a temperatura ambiente o a temperaturas ligeramente elevadas .

Métodos de producción industrial

En entornos industriales, la producción de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica entonces utilizando técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3-((2,5-dioxopirrolidin-1-il)oxi)-3-oxopropanoico experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo succinimida puede reaccionar con aminas primarias para formar enlaces amida estables.

Hidrólisis: El compuesto puede hidrolizarse en presencia de agua, lo que lleva a la formación de ácido succínico y N-hidroxisuccinimida.

Reactivos y condiciones comunes

Reactivos: Los reactivos comunes incluyen aminas primarias, agua y agentes de acoplamiento como EDC.

Condiciones: Las reacciones se llevan a cabo normalmente en disolventes orgánicos como DMF o diclorometano (DCM) a temperatura ambiente.

Productos principales

Formación de amida: Cuando se hace reaccionar con aminas primarias, el producto principal es una amida.

Productos de hidrólisis: El ácido succínico y la N-hidroxisuccinimida son los productos principales de la hidrólisis.

Aplicaciones Científicas De Investigación

El ácido 3-((2,5-dioxopirrolidin-1-il)oxi)-3-oxopropanoico se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Biología: Employed in bioconjugation techniques to link biomolecules.

Medicina: Investigado por su potencial en sistemas de administración de fármacos y como componente en ensayos de diagnóstico.

Industria: Utilizado en la producción de materiales avanzados y en el desarrollo de nuevos procesos químicos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de la formación de enlaces covalentes con aminas primarias. El grupo succinimida reacciona con las aminas para formar enlaces amida estables, que pueden utilizarse para unir proteínas u otras biomoléculas. Este mecanismo es crucial en aplicaciones como el entrecruzamiento en espectrometría de masas y la bioconjugación.

Comparación Con Compuestos Similares

Compuestos similares

Bis(2,5-dioxopirrolidin-1-il) 3,3′-sulfinildipropionato: Otro entrecruzador utilizado en espectrometría de masas.

2,5-Dioxopirrolidin-1-il acrilato: Un entrecruzador de proteínas que reacciona con residuos de lisina.

Singularidad

El ácido 3-((2,5-dioxopirrolidin-1-il)oxi)-3-oxopropanoico es único debido a su reactividad específica hacia las aminas primarias y su estabilidad en diversas condiciones. Esto lo hace particularmente útil en aplicaciones que requieren una bioconjugación precisa y estable.

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6/c9-4-1-2-5(10)8(4)14-7(13)3-6(11)12/h1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCBDTKJZDYLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)

![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)

![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)